4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene
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Overview
Description
Biphenyl compounds are generally used in organic syntheses and as heat transfer fluids, dye carriers, and food preservatives . They are also used as intermediates for polychlorinated biphenyls and as fungistats in the packaging of citrus fruits .
Synthesis Analysis
The synthesis of biphenyl compounds often involves coupling reactions, such as the Friedel-Crafts acylation . For example, a novel aromatic aliphatic diacid monomer, 4 4ʹ bis (4-carboxy methylene) biphenyl was synthesized via Friedel-Crafts acylation with acetic anhydride followed by Willgerodt reaction .
Molecular Structure Analysis
Biphenyl is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond . The structure of biphenyl can be represented as C12H10 .
Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For instance, they can be used in the generation of 1,2-di(lithiomethyl)benzene . They can also accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .
Physical and Chemical Properties Analysis
Biphenyl is a clear colorless liquid with a pleasant odor. It is insoluble in water and its vapors are heavier than air . The molecular weight of biphenyl is 154.21 g/mol .
Scientific Research Applications
Catalysis and Chemical Transformations
- Sulfur Bridging and Catalysts : Research by Klemm and Karchesy (1978) demonstrates the sulfur bridging of biphenyl derivatives to yield dibenzothiophene using hydrogen sulfide and a specific catalyst. This study highlights the chemical transformation processes involving dibenzothiophene and its derivatives, emphasizing the role of catalysts in these reactions (Klemm & Karchesy, 1978).
Hydrodesulfurization Studies
- Reaction Networks and Kinetics : Houalla et al. (1978) explored the kinetics of hydrodesulfurization of dibenzothiophene, which involves sulfur extrusion to form biphenyl. Their findings provide insights into the reaction mechanisms and the efficiency of various catalysts in this process (Houalla et al., 1978).
Density Functional Theory Analysis
- Theoretical Modeling : Weber and Veen (2008) utilized density functional theory to study the hydrodesulfurization reaction of dibenzothiophene. Their work offers a theoretical perspective on the chemical processes involved, contributing to a deeper understanding of the molecular interactions and energy requirements in these reactions (Weber & Veen, 2008).
Organic Synthesis and Luminescent Properties
- Polyconjugated Molecule Synthesis : Olkhovik et al. (2008) investigated the synthesis of new polyconjugated molecules, including derivatives of dibenzothiophene. Their research contributes to the field of organic synthesis, particularly in the development of materials with specific optical properties for potential applications in electronics (Olkhovik et al., 2008).
Organometallic Chemistry
- Complex Formation with Dibenzothiophene : Chehata et al. (2003) explored the reaction of dibenzothiophene with specific ruthenium compounds, leading to the formation of dinuclear complexes. This study is significant for understanding the interactions between organometallic compounds and dibenzothiophene, which has implications in catalysis and material science (Chehata et al., 2003).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as biphenyl and dibenzofuran derivatives, have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
Related compounds have been synthesized and shown to exhibit inhibitory activities against certain bacteria . The interaction of these compounds with their targets often results in changes that inhibit the growth or function of the target organisms.
Biochemical Pathways
Polychlorinated biphenyls (pcbs), which share structural similarities with the compound , are known to be degraded by microorganisms through anaerobic reductive dechlorination and aerobic metabolic degradation .
Result of Action
Related compounds have been shown to exhibit antibacterial activities, suggesting that they may inhibit the growth or function of certain bacteria .
Action Environment
It’s known that environmental conditions can significantly influence the activity and stability of similar compounds .
Safety and Hazards
Properties
IUPAC Name |
4-[3-(3-dibenzothiophen-4-ylphenyl)phenyl]dibenzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22S2/c1-3-19-33-29(13-1)31-17-7-15-27(35(31)37-33)25-11-5-9-23(21-25)24-10-6-12-26(22-24)28-16-8-18-32-30-14-2-4-20-34(30)38-36(28)32/h1-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFVLYDIXQKUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC=CC7=C6SC8=CC=CC=C78 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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